Butanoic acid, 4-(1-oxobutoxy)-

Description

Nomenclature and Precise Structural Context

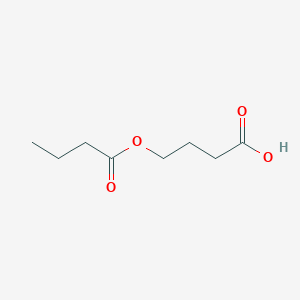

The name "Butanoic acid, 4-(1-oxobutoxy)-" suggests a butanoic acid backbone substituted at the fourth carbon with a (1-oxobutoxy) group. Unpacking this, a "butoxy" group is a four-carbon alkyl chain attached via an oxygen atom. The "1-oxo" prefix indicates a double bond to an oxygen atom on the first carbon of this butoxy group, which effectively describes a butanoyl group (CH₃CH₂CH₂C=O). When this is attached to the parent butanoic acid via an ester linkage at the 4-position, the resulting structure is 4-(butanoyloxy)butanoic acid.

This molecule is an ester formed from the reaction of the hydroxyl group of 4-hydroxybutanoic acid and the carboxyl group of butanoic acid. It possesses two distinct functional groups: a terminal carboxylic acid and an internal ester linkage. This bifunctionality is key to its chemical character and potential applications.

Below is a table detailing the key identifiers and properties of the closely related parent compounds, as specific data for 4-(butanoyloxy)butanoic acid is sparse.

| Property | Butanoic Acid | 4-Hydroxybutanoic Acid |

| Synonyms | Butyric acid, n-Butanoic acid | gamma-Hydroxybutyric acid (GHB) |

| CAS Number | 107-92-6 nist.gov | 591-81-1 nist.gov |

| Molecular Formula | C₄H₈O₂ nist.gov | C₄H₈O₃ nist.gov |

| Molar Mass | 88.11 g/mol nist.gov | 104.10 g/mol solubilityofthings.com |

Historical Trajectories in Butanoic Acid Derivative Chemistry

A direct historical account of 4-(butanoyloxy)butanoic acid is not readily found in scientific literature, suggesting it has not been a compound of major historical focus itself. However, the history of its constituent parts, butanoic acid and 4-hydroxybutanoic acid, is well-documented.

Butanoic acid, also known as butyric acid, was first discovered in an impure form in 1814 by the French chemist Michel Eugène Chevreul, who characterized it by 1818 from the saponification of butter fat. turito.com Its name is derived from the Latin word for butter, butyrum. The industrial production of butanoic acid and its esters grew significantly with the development of the chemical industry, finding use in flavorings, perfumes, and plastics. chemicalbook.com

4-Hydroxybutanoic acid, commonly known as gamma-hydroxybutyric acid (GHB), was first synthesized in the early 1960s. mdpi.com It was initially investigated as a potential anesthetic and for its effects on the central nervous system. mdpi.com Its natural occurrence as a neurotransmitter in the brain was later established. wikipedia.org The chemistry of GHB often involves its cyclic lactone form, γ-butyrolactone (GBL), which is a stable and commercially available precursor. nist.gov

The conceptualization of 4-(butanoyloxy)butanoic acid lies at the confluence of these two historical streams—the study of simple carboxylic acids and their esters, and the exploration of bifunctional hydroxy acids and their derivatives.

Foundational Significance within Contemporary Organic Synthesis and Related Disciplines

The significance of 4-(butanoyloxy)butanoic acid in modern organic synthesis stems from its bifunctional nature. The presence of both a carboxylic acid and an ester group makes it a valuable building block for more complex molecules.

Polyester Synthesis: Molecules containing both a hydroxyl and a carboxylic acid function, or their derivatives, are the fundamental monomers for producing polyesters through step-growth polymerization. While 4-hydroxybutanoic acid itself can be polymerized, 4-(butanoyloxy)butanoic acid could theoretically undergo transesterification or be used in conjunction with other monomers to create copolyesters with specific properties. The butanoyloxy side chain would influence the polymer's physical characteristics, such as its flexibility and hydrophobicity.

Synthetic Intermediate: The carboxylic acid end of 4-(butanoyloxy)butanoic acid can be readily converted into other functional groups, such as acid chlorides, amides, or other esters. This allows for the introduction of the butanoyloxy-terminated four-carbon chain into a variety of molecular architectures. Derivatives of 4-hydroxybutanoic acid are known to be useful as synthesis intermediates for the preparation of peptides and other biologically active molecules. google.com For instance, derivatives of 4-hydroxybutanoic acid have been synthesized as ligands for γ-hydroxybutyrate (GHB)-specific receptors, indicating the potential for this class of compounds in pharmaceutical development. google.com

Plausible Synthetic Routes: The synthesis of 4-(butanoyloxy)butanoic acid can be envisioned through several established organic reactions. A likely method would involve the reaction of γ-butyrolactone (GBL) with butanoic anhydride (B1165640), often in the presence of a catalyst. tcichemicals.com Alternatively, the direct esterification of 4-hydroxybutanoic acid with butanoyl chloride would also yield the target compound. reactory.app

Structure

2D Structure

3D Structure

Properties

CAS No. |

30470-15-6 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

4-butanoyloxybutanoic acid |

InChI |

InChI=1S/C8H14O4/c1-2-4-8(11)12-6-3-5-7(9)10/h2-6H2,1H3,(H,9,10) |

InChI Key |

ZPQSIEHAZYDJOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Elucidation of Synthetic Pathways for 4-Butanoyloxybutanoic Acid

The creation of 4-butanoyloxybutanoic acid can be achieved through several established synthetic strategies. These methods primarily involve the formation of an ester linkage between a four-carbon carboxylic acid (butanoic acid or a derivative) and a four-carbon alcohol with a carboxylic acid functionality (4-hydroxybutanoic acid).

Direct Esterification Approaches

Direct esterification, a fundamental reaction in organic chemistry, provides a straightforward route to 4-butanoyloxybutanoic acid. This method typically involves the reaction of butanoic acid and 4-hydroxybutanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgyoutube.com The catalyst protonates the carbonyl oxygen of butanoic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of 4-hydroxybutanoic acid. The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is usually removed. libretexts.org

A general representation of this acid-catalyzed esterification is as follows:

Butanoic acid + 4-Hydroxybutanoic acid ⇌ 4-Butanoyloxybutanoic acid + Water

The reaction conditions, including temperature and catalyst concentration, can be optimized to maximize the yield of the desired ester.

Condensation Reaction Mechanisms

Condensation reactions are a broad class of reactions where two molecules combine, often with the elimination of a small molecule like water. libretexts.org The direct esterification described above is a specific type of condensation reaction. libretexts.org Another relevant condensation approach for synthesizing 4-butanoyloxybutanoic acid involves the use of a more reactive derivative of butanoic acid, such as butanoyl chloride.

The reaction between butanoyl chloride and 4-hydroxybutanoic acid proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the hydroxyl group of 4-hydroxybutanoic acid. libretexts.org This is followed by the elimination of a chloride ion, which then abstracts a proton from the protonated intermediate to yield 4-butanoyloxybutanoic acid and hydrogen chloride. chemguide.co.uk This method is often preferred for its high reactivity and generally good yields. libretexts.org

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. masterorganicchemistry.comyoutube.com While not a direct synthesis from butanoic acid and 4-hydroxybutanoic acid, it represents a viable pathway if a different ester of butanoic acid is readily available. For instance, methyl butanoate could be reacted with 4-hydroxybutanoic acid in the presence of an acid or base catalyst to produce 4-butanoyloxybutanoic acid and methanol. masterorganicchemistry.comyoutube.com

The reaction can be catalyzed by either strong acids or bases. masterorganicchemistry.com In an acid-catalyzed mechanism, the carbonyl group of the starting ester is protonated, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com In a base-catalyzed process, the alcohol is deprotonated to form a more potent nucleophile (an alkoxide), which then attacks the ester's carbonyl carbon. masterorganicchemistry.com The choice of catalyst and reaction conditions depends on the specific substrates and desired outcome.

Derivatization Strategies of Butanoic Acid Precursors

The synthesis of 4-butanoyloxybutanoic acid can also be approached by first modifying a butanoic acid precursor. A key strategy involves the use of butyric anhydride (B1165640). Butyric anhydride, which can be prepared from butanoic acid, is a highly reactive acylating agent. nih.govnist.govreactory.app

The reaction of butyric anhydride with 4-hydroxybutanoic acid provides a direct route to 4-butanoyloxybutanoic acid and butanoic acid as a byproduct. libretexts.org This reaction is a form of acylation where the hydroxyl group of 4-hydroxybutanoic acid attacks one of the carbonyl carbons of the anhydride. libretexts.org This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the anhydride bond and forming the desired ester and a molecule of butanoic acid. libretexts.org

Another approach could involve the derivatization of a precursor like 4-bromobutanoic acid. chemicalbook.com This halo-acid could potentially be esterified with a salt of butanoic acid, although this is a less common route. The synthesis of 4-bromobutanoic acid itself can be achieved by reacting γ-butyrolactone with hydrogen bromide. chemicalbook.com

Green Chemistry Principles in Synthesis Development

The application of green chemistry principles to the synthesis of 4-butanoyloxybutanoic acid aims to reduce the environmental impact of the chemical process. This can involve the use of renewable starting materials, less hazardous reagents, and more efficient reaction conditions.

One area of focus is the use of biocatalysts, such as enzymes, for esterification and transesterification reactions. biofueljournal.com Lipases, for example, can catalyze ester formation under mild conditions, often with high selectivity and without the need for strong acid or base catalysts. biofueljournal.com This approach can lead to higher purity products and reduced waste generation. biofueljournal.com

Microwave-assisted synthesis is another green chemistry technique that can accelerate reaction times and improve yields in condensation reactions. nih.govsemanticscholar.org The development of synthetic routes using bio-derived starting materials, such as succinic acid which can be hydrogenated to 1,4-butanediol (B3395766) (a precursor to 4-hydroxybutanoic acid), is also a key aspect of sustainable synthesis. rsc.org

Investigations into Chemical Reactivity and Derivatization Potential

The chemical reactivity of 4-butanoyloxybutanoic acid is primarily dictated by its two functional groups: the ester and the carboxylic acid. These groups provide sites for a variety of chemical transformations, allowing for the synthesis of a range of derivatives.

The ester linkage can be cleaved through hydrolysis, either under acidic or basic conditions, to yield butanoic acid and 4-hydroxybutanoic acid. libretexts.org Aminolysis, the reaction with an amine, would lead to the formation of an amide and 4-hydroxybutanoic acid. libretexts.org

The carboxylic acid moiety is also a versatile functional group. It can be converted into an acid chloride using reagents like thionyl chloride, which can then undergo a wide range of nucleophilic acyl substitution reactions. For example, reaction with an alcohol would form a diester, while reaction with an amine would produce an amide. The carboxylic acid can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. youtube.com

Reactions at the Ester Linkage

The ester linkage in Butanoic acid, 4-(1-oxobutoxy)- is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. The primary reactions at this site are hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and butanol under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.

Transesterification: This process involves the conversion of the butyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is particularly useful for modifying the properties of the molecule by introducing different alkyl or aryl groups. Metal alkoxides can also be employed as catalysts for transesterification. google.com

| Reaction | Reagents | Products | Catalyst |

| Hydrolysis | Water | Butanedioic acid, Butanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) |

| Transesterification | Alcohol (R'OH) | 4-(1-oxo-R'-oxy)butanoic acid, Butanol | Acid, Base, or Metal Alkoxide google.com |

Chemical Behavior of the Free Carboxylic Acid Moiety

The free carboxylic acid group in Butanoic acid, 4-(1-oxobutoxy)- undergoes a range of reactions typical of carboxylic acids, allowing for further functionalization.

Esterification: The carboxylic acid can be esterified to form a diester. The Fischer esterification, reacting the compound with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. openstax.org This reaction allows for the synthesis of asymmetric diesters.

Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is a versatile intermediate for the synthesis of amides, esters, and anhydrides.

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com This would yield 4-(1-oxobutoxy)butan-1-ol.

Salt Formation: As a carboxylic acid, it readily reacts with bases to form carboxylate salts.

| Reaction | Reagents | Product Functional Group | Key Features |

| Esterification | Alcohol (R'OH), Acid Catalyst | Diester | Forms an asymmetrical diester. openstax.org |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride | Creates a highly reactive intermediate. libretexts.org |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Reduces the carboxylic acid, leaving the ester intact. youtube.com |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt | A simple acid-base reaction. |

Functionalization of the Alkyl Chain

The methylene (B1212753) groups in the butanoyl and butoxy chains offer sites for functionalization, although this is generally less straightforward than reactions at the functional groups. Metabolic functionalization studies on alkyl moieties in drug molecules show that oxidation to alcohols and further to carboxylic acids can occur. nih.gov Chemically, radical halogenation could introduce substituents, but selectivity can be a challenge. More specific enzymatic or catalytic C-H activation methods would be required for controlled functionalization.

Catalytic Strategies in the Synthesis and Transformations of Butanoyloxybutanoic Acid Derivatives

Catalysis plays a crucial role in the efficient and selective synthesis and transformation of dicarboxylic acid monoesters like Butanoic acid, 4-(1-oxobutoxy)-.

Synthesis:

Enzymatic Catalysis: Enzymes such as lipases and nitrilases offer high selectivity in the synthesis of dicarboxylic acid monoesters. For instance, nitrilase from Acidovorax facilis 72W can convert cyanocarboxylic acid esters to the corresponding dicarboxylic acid monoesters with high chemoselectivity. google.com Lipases can be used for the selective esterification of dicarboxylic acids or the hydrolysis of diesters. nih.gov

Homogeneous and Heterogeneous Catalysis: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used for esterification. rsc.org Metal-based catalysts, such as those containing tin or titanium, are effective for transesterification, although they can be sensitive to the presence of the free carboxylic acid. google.com Gold catalysts on supports like alumina (B75360) have been investigated for the synthesis of dicarboxylic acids from dihydroxy fatty acids. sci-hub.se Palladium(II) catalysts have been developed for the direct carboxylation of C-H bonds to form dicarboxylic acids. acs.org

Transformations:

Hydrogenation: Catalytic hydrogenation can be employed for the reduction of the carboxylic acid group. For instance, ZnO-supported Ruthenium-Tin bimetallic catalysts have shown high efficiency in the vapor phase hydrogenation of butyric acid to 1-butanol. nih.gov Similar strategies could be adapted for the selective reduction of the carboxylic acid moiety in Butanoic acid, 4-(1-oxobutoxy)-.

Upgrading Butyric Acid Derivatives: Research into the catalytic upgrading of butyric acid to biofuels and fine chemicals highlights various catalytic systems. Supported Ruthenium- and Platinum-based catalysts are promising for hydrogenation and hydrodeoxygenation reactions. nih.govnih.gov

| Catalytic Strategy | Catalyst Type | Application | Reference(s) |

| Enzymatic Synthesis | Nitrilase, Lipase | Selective monoester synthesis | google.comnih.gov |

| Acid Catalysis | H₂SO₄, p-TsOH | Esterification | rsc.org |

| Metal-Based Catalysis | Sn, Ti, Au, Pd | Transesterification, Synthesis from C-H bonds | google.comsci-hub.seacs.org |

| Catalytic Hydrogenation | Ru-Sn/ZnO, Pt/TiO₂ | Selective reduction of carboxylic acid | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental for the separation of "Butanoic acid, 4-(1-oxobutoxy)-" from complex matrices. The choice of method is dictated by the physicochemical properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic acids and their derivatives. hplc.euaocs.org For "Butanoic acid, 4-(1-oxobutoxy)-", which possesses both a carboxylic acid group and an anhydride (B1165640) linkage, various HPLC modes can be employed.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary mode of separation for organic molecules of moderate polarity. youtube.com In this technique, a nonpolar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase. youtube.comaurigeneservices.com The retention of "Butanoic acid, 4-(1-oxobutoxy)-" would be governed by the hydrophobic interactions of its butyl and butoxy groups with the stationary phase. The polarity of the mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, can be adjusted to control the retention time. youtube.comyoutube.com The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. aocs.orggoogle.com Detection is commonly achieved using an ultraviolet (UV) detector, typically at a low wavelength around 210 nm where the carboxyl and anhydride functional groups absorb. aurigeneservices.comgoogle.com

Table 1: Representative RP-HPLC Parameters for Analysis of Butyric Acid Derivatives

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (20:80, v/v) google.com |

| Flow Rate | 1.0 mL/min google.com |

| Column Temperature | 30 °C google.com |

| Detection | UV at 210 nm aurigeneservices.com |

| Injection Volume | 20 µL google.com |

This table presents typical starting conditions for the analysis of short-chain fatty acids and their derivatives by RP-HPLC. Optimization for "Butanoic acid, 4-(1-oxobutoxy)-" would be required.

Ion exclusion chromatography (IEC) is a powerful technique for the separation of organic acids. phenomenex.com This method utilizes a stationary phase that is a sulfonated polymer resin. phenomenex.com The fundamental principle involves the repulsion of highly ionized species (strong acids) from the negatively charged stationary phase, causing them to elute quickly. shimadzu.com Conversely, weakly ionized or non-ionized acids, like "Butanoic acid, 4-(1-oxobutoxy)-" under acidic mobile phase conditions, can penetrate the pores of the resin and are retained longer. shimadzu.comdiduco.com The mobile phase is typically a dilute mineral acid, such as sulfuric acid. nih.gov This technique is particularly advantageous for separating organic acids from a complex sample matrix containing inorganic anions, which are excluded and elute in the void volume. thermofisher.com Detection can be performed using a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent and enhance the signal of the analyte. tandfonline.com

Table 2: Illustrative Ion Exclusion Chromatography Conditions for Organic Acid Separation

| Parameter | Condition |

| Column | IonPac ICE-AS6 (250×9 mm) diduco.com |

| Eluent | 0.7 mM Hexafluorobutyric acid (HFBA) in water diduco.com |

| Flow Rate | 1.0 mL/min diduco.com |

| Temperature | 25 °C diduco.com |

| Detection | Suppressed Conductivity diduco.comtandfonline.com |

| Injection Volume | 50 µL diduco.com |

This table provides an example of conditions used for the separation of various organic acids. The specific parameters would need to be adapted for "Butanoic acid, 4-(1-oxobutoxy)-".

Ion exchange chromatography (IEX) separates molecules based on their net charge. technologynetworks.com For the analysis of "Butanoic acid, 4-(1-oxobutoxy)-", anion exchange chromatography would be the appropriate mode. technologynetworks.comresearchgate.net In this method, the stationary phase possesses fixed positive charges, which interact with the negatively charged carboxylate group of the analyte. The strength of this interaction can be modulated by adjusting the pH and ionic strength of the mobile phase. technologynetworks.com A higher pH ensures the deprotonation of the carboxylic acid, leading to a stronger interaction with the anion exchange column. Elution is typically achieved by increasing the concentration of a competing anion in the mobile phase or by changing the pH to neutralize the analyte. researchgate.net IEX is a versatile technique that can be tailored for high-resolution separations of various carboxylic acids. tandfonline.com

Gas Chromatography (GC) Implementations

Gas chromatography (GC) is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of "Butanoic acid, 4-(1-oxobutoxy)-" by GC may be possible, but derivatization is often employed for carboxylic acids and their anhydrides to improve volatility and chromatographic peak shape. hplc.eu A common derivatization strategy involves the conversion of the carboxylic acid group to a more volatile ester, such as a methyl or benzyl (B1604629) ester. researchgate.netlipidmaps.org For the anhydride portion, GC analysis can be performed directly, as anhydrides are generally volatile enough. researchgate.net

The choice of a GC column is critical, with polar columns often being used for the analysis of fatty acids and their derivatives to achieve good separation. The detector most commonly used is the flame ionization detector (FID), which provides a response proportional to the mass of carbon in the analyte. researchgate.net For structural confirmation and enhanced sensitivity, a mass spectrometer (MS) can be used as the detector (GC-MS). lipidmaps.orggoogle.com

Spectrometric Identification and Structural Elucidation Approaches

Spectrometric techniques are indispensable for the unambiguous identification and detailed structural elucidation of "Butanoic acid, 4-(1-oxobutoxy)-".

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or HPLC, provides information about the molecular weight and fragmentation pattern of the analyte. nih.govnih.gov For "Butanoic acid, 4-(1-oxobutoxy)-", electrospray ionization (ESI) in negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, which would likely involve the cleavage of the anhydride bond and the loss of butanoic acid or butoxy groups, providing key structural information. nih.gov The fragmentation of acid anhydrides in mass spectrometry often leads to the formation of characteristic acylium ions. ucalgary.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules.

¹H NMR spectroscopy of "Butanoic acid, 4-(1-oxobutoxy)-" would provide information on the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the protons on the two butyl chains, with their chemical shifts and splitting patterns revealing their positions relative to the carbonyl and ether oxygen atoms. docbrown.inforesearchgate.net The proton of the carboxylic acid group would appear as a characteristically broad singlet at a downfield chemical shift, typically in the 10-12 ppm range. libretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "Butanoic acid, 4-(1-oxobutoxy)-" would be expected to show characteristic absorption bands. A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ is indicative of the carboxylic acid dimer. libretexts.org Crucially, the anhydride functional group would exhibit two distinct C=O stretching bands, typically around 1820 cm⁻¹ and 1750 cm⁻¹. ucalgary.ca A strong C=O stretch for the carboxylic acid would also be present around 1710 cm⁻¹. libretexts.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of Butanoic acid, 4-(1-oxobutoxy)- through its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), which subsequently breaks down into smaller, characteristic fragment ions.

The mass spectrum of Butanoic acid, 4-(1-oxobutoxy)- shows a molecular ion peak ([C₈H₁₄O₃]⁺) at a mass-to-charge ratio (m/z) of 158. chemicalbook.com The fragmentation is dominated by the cleavage of the C-O bond of the anhydride linkage. The most prominent fragmentation pathway involves the formation of the butanoyl cation ([CH₃CH₂CH₂CO]⁺) at m/z 71, which is often the base peak. Another significant peak appears at m/z 43, corresponding to the propyl cation ([CH₃CH₂CH₂]⁺), resulting from the loss of carbon monoxide from the butanoyl cation. Other smaller fragments can also be observed. nih.gov

Table 1: Key Mass Spectrometry Fragments for Butanoic acid, 4-(1-oxobutoxy)-

| m/z | Proposed Fragment Ion | Formula |

| 158 | Molecular Ion | [C₈H₁₄O₃]⁺ |

| 71 | Butanoyl cation | [C₄H₇O]⁺ |

| 43 | Propyl cation | [C₃H₇]⁺ |

This table summarizes the principal ions observed in the electron ionization mass spectrum of Butanoic acid, 4-(1-oxobutoxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetrical nature of Butanoic acid, 4-(1-oxobutoxy)-, its ¹H and ¹³C NMR spectra are relatively simple and highly informative. chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum displays three distinct signals corresponding to the three non-equivalent sets of protons in each butyryl group.

A triplet at approximately 0.9-1.0 ppm is assigned to the terminal methyl (CH₃) protons.

A sextet (or multiplet) around 1.6-1.7 ppm corresponds to the methylene (B1212753) (CH₂) protons adjacent to the methyl group.

A triplet at approximately 2.4-2.5 ppm is attributed to the methylene (CH₂) protons adjacent to the carbonyl group.

Table 2: ¹H NMR Spectral Data for Butanoic acid, 4-(1-oxobutoxy)-

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~1.0 | Triplet | -CH₃ |

| ~1.7 | Sextet | -CH₂-CH₃ |

| ~2.5 | Triplet | -CH₂-C=O |

Data typically recorded in CDCl₃. Chemical shifts are approximate.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows four signals, one for the carbonyl carbon and three for the non-equivalent carbons in the butyl chain. chemicalbook.comguidechem.com

The carbonyl carbon (C=O) signal appears significantly downfield, typically in the range of 168-170 ppm.

The three aliphatic carbons appear upfield, with the carbon adjacent to the carbonyl (~35 ppm) being the most deshielded, followed by the next methylene carbon (~18 ppm) and the terminal methyl carbon (~13 ppm).

Table 3: ¹³C NMR Spectral Data for Butanoic acid, 4-(1-oxobutoxy)-

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O |

| ~35 | -CH₂-C=O |

| ~18 | -CH₂-CH₂-C=O |

| ~13 | -CH₃ |

Data typically recorded in CDCl₃. Chemical shifts are approximate. chemicalbook.com

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups within Butanoic acid, 4-(1-oxobutoxy)-. The most distinctive feature in its IR spectrum is the presence of two strong carbonyl (C=O) stretching absorption bands, which is a hallmark of acid anhydrides. spectroscopyonline.com

An asymmetric C=O stretching band appears at a higher wavenumber, typically around 1820-1825 cm⁻¹.

A symmetric C=O stretching band is observed at a lower wavenumber, around 1750-1755 cm⁻¹. spectroscopyonline.com

The spectrum also features a strong C-O stretching band in the region of 1000-1100 cm⁻¹. spectroscopyonline.com Crucially, the spectrum lacks the broad O-H stretching absorption (typically found between 2500-3300 cm⁻¹) that is characteristic of its parent compound, butanoic acid. nih.gov

Table 4: Characteristic IR Absorption Bands for Butanoic acid, 4-(1-oxobutoxy)-

| Wavenumber (cm⁻¹) | Vibration Type |

| ~1820 | Asymmetric C=O Stretch |

| ~1750 | Symmetric C=O Stretch |

| ~1050 | C-O Stretch |

This table highlights the key infrared absorptions for identifying the anhydride functional group. spectroscopyonline.com

UV-Visible spectroscopy is less specific for this compound. Like other molecules with carbonyl groups, Butanoic acid, 4-(1-oxobutoxy)- is expected to exhibit a weak absorption band in the UV region corresponding to the n→π* electronic transition of the carbonyl groups.

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) separates analytes based on their differential migration in an electric field. Standard Capillary Zone Electrophoresis (CZE) is highly effective for charged species. However, Butanoic acid, 4-(1-oxobutoxy)- is a neutral molecule and therefore does not possess an intrinsic electrophoretic mobility, making its direct analysis by CZE challenging. nih.govnih.gov

Two primary strategies can be employed for its analysis using electrophoretic techniques:

Indirect Analysis via Hydrolysis: The anhydride can be quantitatively hydrolyzed to its corresponding carboxylate, the butanoate anion. This charged species can then be readily separated and quantified using CZE. This approach requires careful control of the hydrolysis reaction conditions to ensure complete conversion before analysis.

Micellar Electrokinetic Chromatography (MEKC): This variation of CE is suitable for the separation of neutral analytes. MEKC is performed by adding a surfactant (such as sodium dodecyl sulfate) to the buffer at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, and neutral analytes partition between the aqueous buffer and the micellar phase, allowing for separation based on their partitioning coefficients. This allows for the direct separation of the intact anhydride molecule.

Development and Validation of Robust Analytical Protocols

The development and validation of a robust analytical protocol are essential for the accurate and reliable quantification of Butanoic acid, 4-(1-oxobutoxy)- in various matrices. The process must adhere to established guidelines to ensure the method is suitable for its intended purpose. fda.gov

Key steps in developing and validating such a protocol include:

Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique due to the compound's volatility. High-Performance Liquid Chromatography (HPLC) with UV detection could also be employed, particularly if derivatization is performed. google.com Given the compound's rapid hydrolysis, sample handling and preparation are critical. nih.gov

Sample Preparation: A crucial consideration is the compound's reactivity with water. All solvents and materials must be anhydrous to prevent degradation of the analyte. An extraction procedure, such as liquid-liquid extraction with an immiscible organic solvent, may be necessary to isolate the anhydride from aqueous or complex matrices.

Use of Internal Standards: An appropriate internal standard (a non-interfering compound with similar chemical properties added in a known amount to all samples and standards) should be used to correct for variations in sample injection volume and detector response.

Method Validation: The analytical procedure must be thoroughly validated by assessing several key performance parameters:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity and Range: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically developing the method and rigorously validating these parameters, a reliable analytical protocol for Butanoic acid, 4-(1-oxobutoxy)- can be established. fda.gov

Biological Activity and Mechanistic Investigations

In Vitro Enzyme Inhibition Studies

Butyric anhydride (B1165640) and its derivatives have been investigated for their effects on various enzymes. For instance, chemically modified butanoylated heparin, prepared using butyric anhydride, demonstrates potent antiproliferative activity, suggesting a potential role in cancer therapy by overcoming the anticoagulant limitations of heparin. nih.gov Butyric acid itself is a well-established inhibitor of histone deacetylases (HDACs). nih.govwikipedia.org This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and enhances the transcriptional activity of genes that are typically silenced. wikipedia.org This mechanism is a key contributor to many of the cellular effects observed with butyrate (B1204436) treatment. wikipedia.orgmdpi.com

Antimicrobial Activity Research (Drawing from Butanoic Acid Studies)

The antimicrobial properties of butanoic acid, the hydrolysis product of butyric anhydride, have been extensively studied. marquette.edunih.gov Its effectiveness is linked to its structure and the protonation of its carboxyl group. marquette.edu

Efficacy Assessments Against Bacterial Pathogens

Butanoic acid has demonstrated broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria. marquette.edunih.gov Studies have shown its efficacy in inactivating various pathogens, including Staphylococcus pseudintermedius, Acinetobacter baumannii, and Escherichia coli. marquette.edunih.gov The minimal inhibitory concentrations (MICs) for butanoic acid against a range of bacteria are relatively consistent, falling between 11 and 21 mmol/L. nih.gov For example, Staphylococcus pseudintermedius was found to be highly susceptible, with a 10-second exposure to 0.40 mol/L butanoic acid resulting in a 9-log inactivation. marquette.edu The inactivation of bacteria is dose-dependent. marquette.edu

Table 1: Inactivation of Bacterial Pathogens by Butanoic Acid

| Bacterial Species | Observation | Reference |

|---|---|---|

| Staphylococcus pseudintermedius | Highly susceptible; 9-log inactivation with 0.40 mol/L exposure for 10s. | marquette.edu |

| Acinetobacter baumannii | Near complete loss of calcium and magnesium after 2 minutes of exposure. | nih.gov |

| Escherichia coli | Complete loss of magnesium after 4 minutes of exposure. | nih.gov |

Mechanistic Studies on Cellular Targets

The antimicrobial action of butanoic acid is multifaceted, primarily targeting bacterial cell integrity. marquette.edu A key mechanism is the disruption of the cell membrane, leading to increased permeability. marquette.edunih.gov This is evidenced by the leakage of vital intracellular ions, such as calcium, magnesium, and iron, upon exposure to butanoic acid. nih.gov Furthermore, butanoic acid induces depolarization of the cell membrane and causes rapid acidification of the cytosol, even at sub-inhibitory concentrations, which contributes to its bactericidal effects. marquette.edunih.gov

Cellular Regulatory and Signaling Pathway Modulation (Drawing from Butanoic Acid Studies)

Butanoic acid significantly influences cellular processes by modulating key signaling pathways.

Influence on Cellular Proliferation, Apoptosis, and Differentiation

Butanoic acid exhibits concentration-dependent effects on cell proliferation, apoptosis (programmed cell death), and differentiation. nih.govoup.com In some cell lines, such as human T lymphocytes (Jurkat cells) and porcine jejunal epithelial cells (IPEC-J2), low concentrations of butyrate can promote differentiation and proliferation, while higher concentrations inhibit proliferation and induce apoptosis. oup.comnih.gov

The inhibition of cell growth is often associated with cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This arrest is linked to changes in the expression of cell cycle-related proteins. For example, high levels of butyric acid can lead to a decrease in cyclins A, B, E, and cyclin-dependent kinases (CDK2, CDK4, CDK6), and an increase in the level of the p21CIP1/WAF1 protein, a cyclin-dependent kinase inhibitor. mdpi.comnih.govoup.com The induction of apoptosis by butyric acid can occur through pathways like the caspase-8/caspase-3 pathway. nih.gov

Table 2: Effects of Butyric Acid on Cell Cycle and Apoptosis in Jurkat T-Lymphocytes

| Concentration | Effect on Cell Cycle | Apoptosis | Key Protein Level Changes | Reference |

|---|---|---|---|---|

| Low | Increase in S and G2/M phases | - | - | nih.govoup.com |

Molecular Interaction Studies with Biological Macromolecules

Butyric anhydride is used as a chemical reagent to modify biological macromolecules, thereby altering their function. A significant example is its use in the O-acylation of low molecular weight heparin. nih.gov This modification creates a butanoylated heparin derivative with enhanced antiproliferative properties against cancer cells while having only weak anticoagulant activity. nih.gov This allows for the potential of higher dosage without the risk of hemorrhage associated with standard heparin. nih.gov The anhydride itself reacts with water to form butyric acid, which, as an HDAC inhibitor, interacts with histone proteins to modulate gene expression. nih.govwikipedia.org

Exploration of Biotransformation and Metabolic Pathways

The biotransformation of Butanoic acid, 4-(1-oxobutoxy)-, an ester composed of butanoic acid and 4-hydroxybutanoic acid, is initiated by the enzymatic hydrolysis of its ester linkage. This cleavage yields its two constituent molecules: butanoic acid and 4-hydroxybutanoic acid, also known as gamma-hydroxybutyrate (GHB). Following this primary metabolic step, each molecule enters its distinct and well-characterized metabolic pathway.

The metabolic fate of 4-hydroxybutanoic acid primarily unfolds in the cytosol and mitochondria. nih.gov The principal pathway involves the oxidation of 4-hydroxybutanoic acid to succinic semialdehyde. nih.govresearchgate.netwikipedia.org This reaction is catalyzed by the enzyme GHB dehydrogenase. nih.govresearchgate.net Subsequently, succinic semialdehyde is further oxidized to succinic acid by the enzyme succinic semialdehyde dehydrogenase. researchgate.netwikipedia.org Succinic acid then enters the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), a fundamental energy-producing process in the mitochondria, where it is ultimately metabolized to carbon dioxide and water. researchgate.netwikipedia.orgnih.gov A minor metabolic route for 4-hydroxybutanoic acid also exists within the mitochondria, where it can be converted to succinic semialdehyde by GHB transhydrogenase. nih.gov

Butanoic acid, a short-chain fatty acid, is predominantly metabolized by colonocytes, for which it serves as a primary energy source. nih.govwikipedia.org Upon absorption, butanoic acid undergoes β-oxidation within the mitochondria. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, ultimately yielding acetyl-CoA. nih.govnih.gov Acetyl-CoA then enters the tricarboxylic acid cycle for energy production. nih.gov Additionally, under certain metabolic conditions, the acetyl-CoA derived from butanoic acid can be used for the synthesis of ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate. nih.gov

The table below summarizes the key metabolic pathways for the components of Butanoic acid, 4-(1-oxobutoxy)-.

Table 1: Metabolic Pathways of Butanoic acid, 4-(1-oxobutoxy)- Components

| Initial Compound | Primary Metabolic Process | Key Enzymes | Primary Metabolite | Subsequent Metabolic Fate |

|---|---|---|---|---|

| Butanoic acid, 4-(1-oxobutoxy)- | Ester Hydrolysis | Esterases | Butanoic acid and 4-Hydroxybutanoic acid | Enters individual metabolic pathways |

| 4-Hydroxybutanoic acid (GHB) | Oxidation | GHB dehydrogenase, Succinic semialdehyde dehydrogenase | Succinic acid | Enters the Tricarboxylic Acid (TCA) Cycle |

| Butanoic acid | β-Oxidation | Acyl-CoA synthetase, Acyl-CoA dehydrogenases, etc. | Acetyl-CoA | Enters the Tricarboxylic Acid (TCA) Cycle or Ketogenesis |

The following table details the research findings on the key metabolites and enzymes involved in the biotransformation of the components of Butanoic acid, 4-(1-oxobutoxy)-.

Table 2: Detailed Research Findings on the Biotransformation of Butanoic acid, 4-(1-oxobutoxy)- Components

| Component | Metabolite | Enzyme(s) Involved | Cellular Location | Metabolic Significance |

|---|---|---|---|---|

| 4-Hydroxybutanoic acid | Succinic semialdehyde | GHB dehydrogenase, GHB transhydrogenase | Cytosol, Mitochondria | Intermediate in the conversion to succinic acid. nih.govresearchgate.netwikipedia.org |

| Succinic acid | Succinic semialdehyde dehydrogenase | Mitochondria | Enters the TCA cycle for energy production. researchgate.netwikipedia.orgnih.gov | |

| Butanoic acid | Acetyl-CoA | Enzymes of β-oxidation | Mitochondria | Central molecule for energy metabolism via the TCA cycle. nih.govnih.gov |

| Acetoacetate, β-Hydroxybutyrate (Ketone bodies) | Enzymes of ketogenesis | Liver Mitochondria | Alternative energy source for extrahepatic tissues. nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Molecular Design and Structural Optimization

The process of molecular design for derivatives of butanoic acid often begins with computational methods to establish a foundational understanding of their structure. bsu.byresearchgate.net Density Functional Theory (DFT) is a frequently used quantum mechanical modeling method to determine the optimized geometry of such molecules. bsu.byresearchgate.net For instance, calculations at the B3LYP/6-31+G(d) level of theory have been successfully utilized to predict the structural parameters of new butanoic acid derivatives. bsu.byresearchgate.net

This structural optimization is crucial as it identifies the most stable three-dimensional arrangement of the atoms, which is a prerequisite for further computational analysis. researchgate.net The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which fundamentally influence the molecule's chemical and physical properties. The process involves finding the minimum energy conformation on the potential energy surface. For Butanoic acid, 4-(1-oxobutoxy)-, this would involve optimizing the geometry of its ester groups and flexible butyl chains.

Table 1: Computational Methods in Molecular Design and Optimization

| Computational Method | Application | Reference |

| Density Functional Theory (DFT) | Calculation of optimized geometry, electronic properties, and vibrational frequencies. | bsu.byresearchgate.net |

| Ab initio methods | High-accuracy calculations of electronic structure for smaller molecules. | N/A |

| Semi-empirical methods | Faster, approximate calculations for large molecules or systems. | N/A |

| Molecular Mechanics | Force-field based methods for optimizing large structures and conformational searches. | uq.edu.au |

This table is generated based on common computational chemistry practices.

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, Butanoic acid, 4-(1-oxobutoxy)- exhibits significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these single bonds. youtube.com The central butane (B89635) chain and the two butoxy side chains can rotate, leading to a complex energy landscape.

Anti conformation: Where the largest substituent groups are positioned 180° apart, representing the lowest energy state due to minimal steric hindrance. youtube.com

Gauche conformation: A staggered form where large groups are adjacent, leading to a slightly higher energy state than the anti-conformation. youtube.com

Eclipsed conformation: Where substituents on adjacent carbons are aligned, resulting in high torsional strain and the highest energy state. youtube.com

For Butanoic acid, 4-(1-oxobutoxy)-, the number of rotatable bonds is a significant factor in its flexibility. bsu.byresearchgate.net Computational methods are used to rotate these bonds systematically and calculate the energy of each resulting conformation, thereby mapping the potential energy surface. This landscape reveals the most probable shapes the molecule will adopt, with low-energy conformers being the most populated.

Ligand-Protein Interaction Studies via Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is invaluable for predicting the interaction between Butanoic acid, 4-(1-oxobutoxy)- and potential biological protein targets. nih.govmdpi.com Butanoic acid and its derivatives are known to act as ligands for targets like histone deacetylases (HDACs) and G protein-coupled receptors (GPCRs). bsu.byresearchgate.net

The docking process involves several steps:

Preparation: A high-resolution 3D structure of the target protein is obtained, often from databases like the Protein Data Bank (PDB). mdpi.com The ligand structure, in this case, Butanoic acid, 4-(1-oxobutoxy)-, is optimized.

Grid Generation: A binding site or cavity on the protein is identified, and a grid is defined to guide the docking algorithm. mdpi.com

Docking: Software like AutoDock or GOLD is used to place the ligand in the binding site in various orientations and conformations. nih.govnih.gov

Scoring: The different poses are ranked using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. mdpi.com

The results reveal the most likely binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. mdpi.comresearchgate.net

Table 2: Example of Molecular Docking Parameters for a Butanoic Acid Derivative

| Parameter | Description | Example Value |

| Target Protein | The biological macromolecule of interest. | Histone Deacetylase (HDAC) |

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -7.5 |

| Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | HIS142, PRO34, GLY150 |

| Interaction Types | Types of non-covalent bonds formed. | Hydrogen Bond, Hydrophobic Interaction |

This table contains hypothetical data for illustrative purposes based on typical docking study results.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a group of compounds with their biological activity. nih.gov For a series of butanoic acid esters, a QSAR model could be developed to predict their efficacy as, for example, enzyme inhibitors.

The development of a 3D-QSAR model involves:

Dataset compilation: A set of structurally related molecules with experimentally determined biological activities is gathered.

Molecular alignment: The molecules are superimposed based on a common scaffold or by docking them into a common receptor site. nih.gov

Descriptor calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated for each molecule.

Model generation: Statistical methods are used to build a mathematical equation linking the descriptors to the biological activity.

A robust QSAR model, validated by high statistical values (such as r², q², and predictive r²), can be used to predict the activity of novel, untested derivatives of Butanoic acid, 4-(1-oxobutoxy)-, thereby guiding the synthesis of more potent compounds. nih.govresearchgate.net

Advanced Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation can be used to assess the stability of the complex formed between Butanoic acid, 4-(1-oxobutoxy)- and its target protein, as predicted by docking. nih.gov

The simulation begins with the docked complex, which is placed in a simulated physiological environment (e.g., a box of water molecules). The forces on every atom are calculated, and the laws of motion are applied to predict their positions and velocities over a short time step. Repeating this process millions of times allows for the observation of the complex's behavior over nanoseconds or longer. nih.gov Analysis of the simulation trajectory can confirm if the ligand remains stably bound in the active site and can reveal conformational changes in the protein upon ligand binding. nih.gov Key parameters like the root-mean-square deviation (RMSD) of the ligand's position are monitored to quantify the stability of the binding mode. nih.gov

Virtual Screening Methodologies for Biological Target Identification

Virtual screening is a computational strategy used to search large databases of small molecules to identify those that are likely to bind to a specific drug target. nih.govmdpi.com Conversely, it can also be used to identify potential biological targets for a given molecule like Butanoic acid, 4-(1-oxobutoxy)-. This is known as reverse docking or target fishing.

In this approach, the molecule is docked against a library of numerous protein structures representing potential biological targets. mdpi.com The proteins are then ranked based on the predicted binding affinity scores. High-ranking hits suggest potential biological targets for the molecule, which can then be investigated through experimental validation. This methodology accelerates the process of drug discovery and helps to elucidate the mechanisms of action for compounds by identifying their molecular interaction partners. mdpi.com

Academic Research Applications and Emerging Interdisciplinary Areas

Role as Chemical Intermediates in Complex Organic Synthesis

Butyric anhydride (B1165640) serves as an indispensable intermediate in the field of organic synthesis. zhonganindustry.com Its primary function is as an acylating agent, where it introduces a butanoyl group into a substrate molecule. celanese.com This reactivity is fundamental to the synthesis of a wide array of fine chemicals. zhonganindustry.com Anhydrides are generally more reactive than their parent carboxylic acids, which makes them effective for creating esters and amides. pschemicals.com The reaction of butyric anhydride with alcohols yields butanoate esters, and its reaction with amines produces butanamides. zhonganindustry.compschemicals.com These reactions are crucial in the industrial production of pharmaceuticals, agrochemicals, dyes, and fragrance chemicals. celanese.com

The synthesis of butyric anhydride itself can be achieved through several methods, including the reaction of butanoic acid with butyryl chloride or through a reactive distillation process involving butyric acid and acetic anhydride. mdpi.comprepchem.com

| Synthesis Method | Reactants | Key Conditions |

| Condensation | Butanoic Acid (2 molecules) | Removal of water vaia.com |

| Anhydride Exchange | Butyric Acid, Acetic Anhydride | Reactive distillation, ~343.15 K mdpi.com |

| From Acyl Chloride | Butyric Acid, Butyryl Chloride | Heating on a water-bath followed by boiling prepchem.com |

Applications in Peptide Synthesis

For instance, blocking the lysine (B10760008) side chain can be used to direct enzymatic cleavage (e.g., by trypsin) to only occur at arginine residues. nih.gov The addition of a butanoyl group (butyrylation) can increase the lipophilicity of a peptide, potentially enhancing its membrane permeability and cellular uptake. biosynth.com Services for peptide modifications often list butyric acid as a possible modification, indicating its use in creating custom peptides for research. genscript.com

Contributions to Materials Science and Polymer Chemistry

Butyric anhydride is a significant raw material in polymer chemistry, most notably in the production of cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB). mdpi.comcelanese.com CAB is a thermoplastic polymer valued for its excellent clarity, toughness, and UV resistance, and it is used in a variety of coatings, plastics, and other materials. Butyric anhydride is used as an acylating agent in the manufacturing process to introduce butyrate groups onto the cellulose backbone. celanese.com

Furthermore, research has demonstrated the use of butyric anhydride for the chemical modification of other biopolymers. A novel process was developed for the butyration of lignosulfonate (LS), a byproduct of the paper industry, using butyric anhydride. ncsu.edu This process, which forms LS esters, aims to modify the properties of lignin, potentially making it more compatible with other polymers for use in blends and composites. ncsu.edu The reaction involves the esterification of both phenolic and aliphatic hydroxyl groups on the lignosulfonate structure. ncsu.edu

Use as Crosslinking Agents

A crosslinking agent is a molecule that can form chemical bonds between polymer chains, creating a more rigid and stable network structure. Due to its structure containing two reactive acyl groups, butyric anhydride has the potential to function as a crosslinking agent. By reacting with hydroxyl or amino groups on different polymer chains, it can create ester or amide linkages that bridge the chains together.

While glutaraldehyde (B144438) and other reagents are more commonly cited as crosslinking agents, the principle applies to bifunctional anhydrides. researchgate.net The butyration of lignosulfonate, for example, can lead to crosslinking if a single anhydride molecule reacts with hydroxyl groups on separate polymer chains. ncsu.edu This application is particularly relevant in the modification of biopolymers to enhance their mechanical properties and stability.

Research in Environmental Sustainability (e.g., Biodegradation of Related Compounds)

The environmental profile of Butanoic acid, 4-(1-oxobutoxy)- is largely dictated by its reactivity with water. It slowly hydrolyzes in the presence of moisture to form butyric acid. wikipedia.orgnoaa.gov Therefore, its environmental fate is closely linked to that of butyric acid, a naturally occurring short-chain fatty acid.

Research into the environmental sustainability of related compounds, such as butanoate esters and biodegradable polyesters, provides valuable insights. Butanoate esters are used as additives in various products, and their biodegradability is a key consideration. researchgate.net Studies have shown that the chemical structure of esters, including the chain length of the acid and alcohol components, significantly affects the rate and completeness of their anaerobic biodegradation in environments like marine sediment. nih.gov Generally, esters with a total carbon number between 12 and 18 are recommended for better biodegradability. nih.gov

Furthermore, extensive research has been conducted on the biodegradation of polyesters like poly(butylene succinate) (PBS) and poly(butylene adipate-co-terephthalate) (PBAT) by microbial communities. nih.gov These plastics contain ester linkages that are susceptible to microbial degradation by enzymes such as cutinases. nih.gov The ability of microorganisms to utilize phthalate (B1215562) esters as a sole source of carbon and energy has also been well-documented, highlighting the natural pathways for the breakdown of ester-containing compounds in the environment. bohrium.com

Formulation Science Research (e.g., in Detergents, Cosmetics, and Pharmaceuticals)

In formulation science, Butanoic acid, 4-(1-oxobutoxy)- is primarily used as a chemical reactant and intermediate rather than a final ingredient. Its role is crucial in the synthesis of various compounds used across multiple industries. pschemicals.com

Pharmaceuticals: It is an important intermediate in the manufacture of certain drugs. zhonganindustry.comnj.gov

Cosmetics and Fragrances: It is used to produce butanoate esters, many of which have characteristic fruity or pleasant smells and are therefore used as fragrance components in perfumes and cosmetics. zhonganindustry.comresearchgate.net

Food & Beverage: While not used directly as a flavor, it is a reactant in the synthesis of flavorings. thegoodscentscompany.comchempoint.com It has also been used as a honey removal aid in beekeeping due to its strong odor. chempoint.com

Detergents: Butanoate esters, synthesized from butyric anhydride, can be found in detergent preparations. pschemicals.com

The properties of butanoate esters, such as their scent and flavor profiles, make them valuable in these formulated products. researchgate.net

| Industry | Application of Butyric Anhydride | Resulting Product/Use |

| Pharmaceuticals | Intermediate | Active pharmaceutical ingredients zhonganindustry.comnj.gov |

| Cosmetics/Fragrances | Reactant for ester synthesis | Fragrance chemicals, Butanoate esters zhonganindustry.comresearchgate.net |

| Food & Beverage | Reactant | Flavoring agents thegoodscentscompany.com |

| Agrochemicals | Acylating Agent | Pesticides celanese.compschemicals.com |

| Dyes | Acylating Agent | Dyes celanese.compschemicals.com |

Development of Advanced Drug Delivery Systems (Drawing from Related Compounds' Research)

Research into related compounds has highlighted the potential of the butanoyl group in designing advanced drug delivery systems, particularly through the creation of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. Butyric acid itself has shown potential as an anticancer agent, but its clinical use is hampered by a short half-life and unpleasant odor. nih.gov

To overcome these limitations, various prodrugs of butyric acid have been synthesized. biu.ac.ilnih.gov These are often butanoate esters designed to be stable until they reach the target site, where they are hydrolyzed to release the active butyric acid. biu.ac.il For example, Cholesterylbutyrate has been formulated into solid lipid nanoparticles (SLNs) to act as an effective prodrug for delivering butyric acid, particularly for treating inflammatory conditions like colitis. nih.gov

The concept of using an anhydride linkage in a prodrug has also been explored. Anhydride prodrugs of carboxylic acid-bearing drugs like ibuprofen (B1674241) have been synthesized to shield the acidic group, which can cause irritation, and to achieve sustained release of the drug. nih.gov The anhydride bond is more susceptible to hydrolysis than an ester bond and is less sensitive to enzymatic cleavage, offering a predictable release pattern. nih.gov These findings suggest a potential, though less explored, avenue for using butyric anhydride-derived structures in advanced drug delivery.

Based on the conducted research, there is no publicly available scientific literature detailing the application of the specific chemical compound Butanoic acid, 4-(1-oxobutoxy)- in agrochemical development research.

Therefore, this article cannot be generated as per the user's specific instructions and outline due to the absence of foundational research on the subject.

Future Research Directions and Unaddressed Challenges

Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for synthesizing mixed anhydrides like "Butanoic acid, 4-(1-oxobutoxy)-" is a primary challenge. Traditional methods for creating acid anhydrides often involve harsh reagents and produce significant waste. Future research should prioritize the development of green synthetic routes.

Key areas for innovation include:

Catalytic Systems: Investigating novel catalysts, such as enzyme-based systems or earth-abundant metal catalysts, could lead to more selective and efficient syntheses with lower environmental impact. The use of triphenylphosphine (B44618) oxide and oxaloyl chloride has shown promise in the synthesis of symmetrical and cyclic anhydrides under mild conditions and could be adapted for mixed anhydrides. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and yield while minimizing waste. Applying flow chemistry to the synthesis of "Butanoic acid, 4-(1-oxobutoxy)-" could enable scalable and sustainable production.

Bio-based Feedstocks: Exploring the use of renewable resources for the production of butanoic acid, the precursor to the target compound, would significantly improve the sustainability of the entire process. Fermentative production of butyric acid from renewable feedstocks is a growing area of interest. libretexts.orgcdnsciencepub.com

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Novel Catalysis | Higher selectivity, lower energy consumption, reduced waste. | Catalyst stability, cost, and reusability. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of reaction conditions. |

| Bio-feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Efficiency of fermentation, purification of bio-derived precursors. |

Identification and Characterization of Novel Biological Activities

Butyric acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. nih.gov A critical future research direction is to determine if "Butanoic acid, 4-(1-oxobutoxy)-" exhibits unique or enhanced biological properties.

Prospective areas of investigation include:

High-Throughput Screening: Utilizing advanced screening platforms to test the compound against a wide array of biological targets, such as enzymes and receptors, could rapidly identify potential therapeutic applications.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. This could involve techniques like crystallography and molecular modeling.

Prodrug Potential: Given that anhydrides can hydrolyze to their constituent carboxylic acids, "Butanoic acid, 4-(1-oxobutoxy)-" could be investigated as a prodrug for butyric acid, potentially offering improved delivery and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. astrazeneca.com Applying these computational tools to the study of "Butanoic acid, 4-(1-oxobutoxy)-" and its analogues could accelerate research and development.

Key applications of AI and ML include:

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activities, and potential toxicities of novel mixed anhydrides based on their chemical structure. mdpi.com This can help prioritize which compounds to synthesize and test.

De Novo Design: Using generative AI models to design new mixed anhydrides with optimized properties for specific applications. astrazeneca.com

Reaction Prediction and Optimization: Employing ML algorithms to predict the outcomes of synthetic reactions and to optimize reaction conditions for the synthesis of "Butanoic acid, 4-(1-oxobutoxy)-", saving time and resources. acs.org

| AI/ML Application | Potential Impact | Data Requirements |

| Predictive Modeling | Faster identification of promising candidates. | Large datasets of known compounds and their properties. |

| De Novo Design | Creation of novel molecules with desired characteristics. | Well-defined design objectives and property predictors. |

| Reaction Optimization | More efficient and sustainable chemical synthesis. | Comprehensive reaction data, including successes and failures. |

Exploration of Novel Applications in Niche Scientific Fields

Beyond the traditional areas of medicine and materials science, "Butanoic acid, 4-(1-oxobutoxy)-" may have applications in more specialized scientific domains.

Potential niche applications to explore:

Agrochemicals: Investigating the potential of the compound as a pesticide, herbicide, or plant growth regulator, given the biological activity of many carboxylic acid derivatives.

Flavor and Fragrance Industry: As an anhydride (B1165640) of butyric acid, known for its distinct odor, the compound could be explored as a precursor for novel flavor and fragrance compounds. nih.gov

Biocatalysis: The compound could serve as a substrate or an inhibitor in enzymatic reactions, providing new tools for studying enzyme mechanisms and for use in biocatalytic processes.

Multi-Omics Integration for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of "Butanoic acid, 4-(1-oxobutoxy)-," a systems-level approach is necessary. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's impact on a biological system. nih.gov

Future research should focus on:

Transcriptomic Analysis: Studying how the compound alters gene expression patterns in cells or tissues to identify affected biological pathways. nih.gov

Proteomic and Metabolomic Profiling: Analyzing changes in protein and metabolite levels to understand the downstream functional consequences of the compound's activity. mdpi.com

Integrative Analysis: Combining data from all omics layers to construct comprehensive models of the compound's mechanism of action and to identify potential biomarkers of its effects. asm.org

Q & A

Q. What are the optimal synthetic routes for Butanoic acid, 4-(1-oxobutoxy)-, and how do reaction conditions influence yield and purity?

The compound is synthesized via esterification of butanoic acid with 1-oxobutanol under acidic catalysis (e.g., H₂SO₄) at reflux. Key parameters include:

- Catalyst selection : Strong acids (e.g., H₂SO₄) improve reaction rates but may require neutralization steps post-synthesis.

- Temperature : Reflux conditions (~100–120°C) ensure efficient ester bond formation without decomposition.

- Purification : Recrystallization or column chromatography removes unreacted starting materials and byproducts .

Alternative methods like continuous flow synthesis (mentioned for structurally similar esters) can enhance reproducibility and reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing Butanoic acid, 4-(1-oxobutoxy)-, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR :

- Ester carbonyl (C=O) : ¹³C peak at ~170–175 ppm.

- Adjacent protons : Splitting patterns in ¹H NMR (e.g., –CH₂– groups near the ester oxygen).

- IR Spectroscopy : Strong absorption bands at ~1730–1750 cm⁻¹ (ester C=O) and ~2500–3500 cm⁻¹ (–OH from carboxylic acid, if present).

- Mass Spectrometry : Molecular ion peak at m/z 174 (C₈H₁₄O₄) and fragmentation patterns (e.g., loss of CO₂ or butanoyl group) .

Q. How does pH influence the stability of Butanoic acid, 4-(1-oxobutoxy)- during synthesis or storage?

- Acidic/alkaline conditions : Promote ester hydrolysis. For example:

- Below pH 4: Acid-catalyzed hydrolysis reverses esterification.

- Above pH 8: Base-mediated saponification cleaves the ester bond.

- Storage recommendations : Neutral pH (6–7) and anhydrous conditions minimize degradation .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported spectral data for Butanoic acid, 4-(1-oxobutoxy)- derivatives?

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations).

- Isotopic labeling : Use ¹³C-labeled reactants to trace carbonyl group positions in ambiguous cases.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (±5 ppm error tolerance) .

Q. How can computational chemistry predict the reactivity or biological interactions of Butanoic acid, 4-(1-oxobutoxy)-?

- Molecular docking : Simulate binding affinity with enzymes (e.g., esterases or lipases) using software like AutoDock.

- MD simulations : Assess conformational stability in aqueous vs. lipid environments.

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs .

Q. What challenges arise in elucidating metabolic pathways of Butanoic acid, 4-(1-oxobutoxy)-, and how can isotopic labeling address them?

- Challenges : Rapid ester hydrolysis in vivo complicates tracking; metabolites may overlap with endogenous compounds (e.g., GHB derivatives).

- Solutions :

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acid dissociation constant (pKa) of Butanoic acid, 4-(1-oxobutoxy)-?

- Method standardization : Ensure consistent solvent systems (e.g., water vs. DMSO) and temperature.

- Potentiometric titration : Compare experimental pKa values with computational predictions (e.g., ACD/Labs or SPARC).

- Literature review : Prioritize studies using validated reference compounds (e.g., benzoic acid derivatives) .

Experimental Design Considerations

Q. What experimental controls are critical when studying the enzymatic hydrolysis of Butanoic acid, 4-(1-oxobutoxy)-?

- Negative controls : Use heat-inactivated enzymes to confirm hydrolysis is enzyme-mediated.

- Positive controls : Include a known ester substrate (e.g., p-nitrophenyl acetate) to validate assay conditions.

- Buffer systems : Maintain physiological pH (7.4) and ionic strength to mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.